molecular formula C10H5F3O5S B132765 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate CAS No. 108530-10-5

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Cat. No. B132765
M. Wt: 294.21 g/mol
InChI Key: RHZZAJVDTLUWRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate involves several key steps and reagents. For instance, the synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate demonstrates the use of triflic anhydride (Tf2O) with phthalhydrazide to achieve a compound with high regioselectivity and excellent yield, which is further used in Suzuki and Sonogashira coupling reactions . Similarly, the synthesis of trifluoromethyl-1H-benzo[f]chromenes employs 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, indicating the potential for green chemistry approaches in the synthesis of fluorinated chromene derivatives . The use of allyl protecting groups is also highlighted in the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-PK inhibitors, showcasing the importance of protecting group strategies in complex molecule synthesis .

Molecular Structure Analysis

The molecular structure of compounds in the 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate family is characterized by the presence of a chromene or chromanone core, often substituted with various functional groups that impart unique properties. For example, the presence of trifluoromethyl groups in the structure of 2,2-bis(trifluoromethyl)chromenes indicates a high degree of fluorination, which can significantly alter the electronic properties of the molecule . The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR and FTIR, as well as elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of the trifluoromethanesulfonate group is exploited in various coupling reactions, as seen in the synthesis of phthalazinones . The trifluoromethanesulfonate moiety is also involved in the synthesis of polysulfates and polysulfonates through sulfur(VI) fluoride exchange reactions, catalyzed by bifluoride salts . Additionally, the reactivity of trifluoromethanesulfonyl hypofluorite, a related compound, has been studied, revealing its potential to hydrolyze in base and decompose thermally in the presence of CsF .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting and boiling points, are influenced by the presence of the trifluoromethanesulfonate group. For example, trifluoromethanesulfonyl hypofluorite has a melting point of -87°C and an extrapolated boiling point of 0°C . The chemical properties, such as the ability to undergo nucleophilic substitution reactions, are central to the synthesis and application of these molecules. The use of trifluoromethanesulfonic acid in organic synthesis is well-documented, with its high protonating power and low nucleophilicity enabling the generation of cationic species for further transformations .

Scientific Research Applications

  • Scientific Field: Organic and Medicinal Chemistry
    • Application Summary : The compound “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is a derivative of coumarin, which is known for its diverse biological and pharmacological activities . These activities include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and cholinesterase and monoamine oxidase inhibitory properties . Additionally, coumarins have shown significant anticancer activity through various mechanisms of action .
    • Methods of Application : The synthesis of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .
    • Results or Outcomes : The synthesis resulted in an 88% yield . The compound was fully characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Safety And Hazards

“2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264), wear protective gloves/eye protection/face protection (P280), and wash with plenty of water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

(2-oxochromen-7-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZZAJVDTLUWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547180
Record name 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

CAS RN

108530-10-5
Record name 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
A Herrera-R, W Castrillón, E Otero, E Ruiz… - Medicinal Chemistry …, 2018 - Springer
… A series of styrylcoumarins were obtained via Mizoroki-Heck reactions between 3-bromo-4-methyl-7-(octyloxy)-2H-chromen-2-one or 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate …
Number of citations: 27 link.springer.com
J Modrzejewska, M Szala, A Grzelakowska… - Molecules, 2021 - mdpi.com
Derivatives of coumarin, containing oxidant-sensitive boronate group, were recently developed for fluorescent detection of inflammatory oxidants. Here, we report the synthesis and the …
Number of citations: 5 www.mdpi.com
H Lee, H Jung, M Jo, DH Shin, KY Kay… - Molecular Crystals and …, 2017 - Taylor & Francis
… A mixture of 2-oxo-2H-chromen-7-yl-trifluoromethanesulfonate (I) (2.13 g, 7.24 mmol), bis(pinacolato)diboron (2.22 g, 8.74 mmol), [1,1’-bis(diphenylphosphino)ferrocene]…
Number of citations: 2 www.tandfonline.com
G Sakaine, G Smits, P Arsenyan - Chemistry of Heterocyclic Compounds, 2020 - Springer
… 8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (13). A mixture of 7-hydroxy-4-methyl-2H-chromen-2-one (12) (1.00 g, 5.676 mmol, 1.00 equiv), urotropine (1.19 g, …
Number of citations: 2 link.springer.com
S Das, P Goswami, VK Verma, HK Indurthi, M Kumar… - Dyes and …, 2023 - Elsevier
… Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (1a): 7-hydroxy-4-methylcoumarin (1 g, 5.6 mmol) was added to a flame-dried flask. The solid was suspended in …
Number of citations: 1 www.sciencedirect.com
MM Zeydi, SJ Kalantarian, Z Kazeminejad - Journal of the Iranian …, 2020 - Springer
Considering highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical …
Number of citations: 36 link.springer.com
Y Sun, R Lv, T Wu, X Zhang, Y Sun, J Yan… - Archiv der …, 2022 - Wiley Online Library
The abnormal expression of lysine‐specific histone demethylase 1 (LSD1) is associated with different cancer types, and it is increasingly recognized as a potential therapeutic target in …
Number of citations: 5 onlinelibrary.wiley.com
J Xu, H Li, X Wang, J Huang, S Li, C Liu, R Dong… - European Journal of …, 2020 - Elsevier
Specific inhibition of CDK9 is considered a promising strategy for developing effective anticancer therapeutics. However, most of the reported CDK9 inhibitors are still at an early stage …
Number of citations: 33 www.sciencedirect.com
EJ Kim, S Bhuniya, H Lee, HM Kim, C Cheong, S Maiti… - pstorage-acs-6854636.s3 …
Synthetic Materials and Methods: Chemicals used in this project were purchased from Aldrich, Alfa-Aesar, Carbosynth, TCI, and Ducsan without further purification. Silica gel 60 (Merck, …
S Starcevic, P Brozic, S Turk, J Cesar… - Journal of medicinal …, 2011 - ACS Publications
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that catalyzes NADPH-dependent reduction of the weak estrogen, estrone, into the most potent estrogen, estradiol…
Number of citations: 67 pubs.acs.org

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